![molecular formula C12H6ClFO B13979448 3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
3-Chloro-7-fluorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the chlorination and fluorination of dibenzofuran under controlled conditions. The reaction may involve the use of reagents such as chlorine gas and fluorine gas, along with catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity levels (typically NLT 98%) .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aromatic structure of the compound allows it to undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dibenzofurans with various functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include dihydro derivatives of dibenzofuran.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorodibenzo[b,d]furan
- 7-Fluorodibenzo[b,d]furan
- 3,7-Dichlorodibenzo[b,d]furan
Comparison
3-Chloro-7-fluorodibenzo[b,d]furan is unique due to the presence of both chlorine and fluorine atoms on the dibenzofuran structure. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for unique biological interactions .
Eigenschaften
Molekularformel |
C12H6ClFO |
|---|---|
Molekulargewicht |
220.62 g/mol |
IUPAC-Name |
3-chloro-7-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
InChI-Schlüssel |
JODPFQBVFFCSGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)OC3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
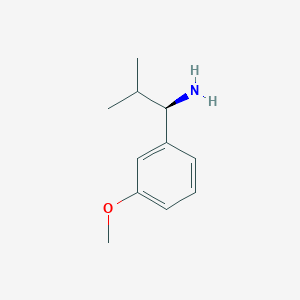
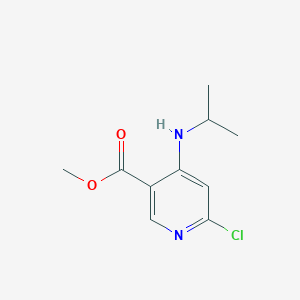
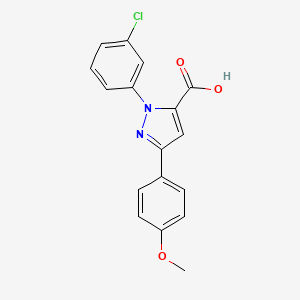
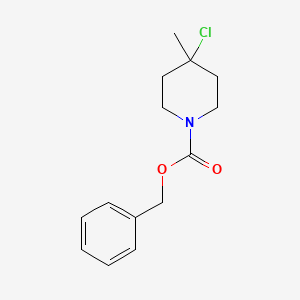

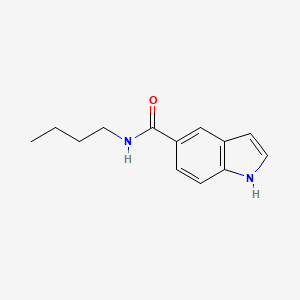

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
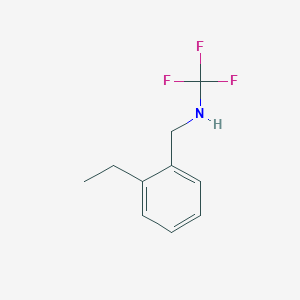
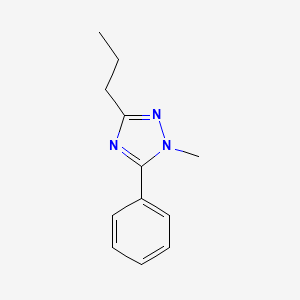
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
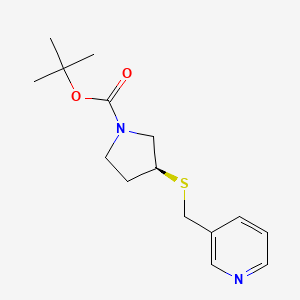
![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
